molecular formula C18H23N5O2 B3409128 N-(2,2-diethoxyethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890942-43-5

N-(2,2-diethoxyethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B3409128
CAS No.: 890942-43-5
M. Wt: 341.4 g/mol
InChI Key: AAKDGINOENDESX-UHFFFAOYSA-N
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Description

N-(2,2-diethoxyethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system, with a 4-methylphenyl group and a 2,2-diethoxyethyl substituent.

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-4-24-16(25-5-2)11-19-17-15-10-22-23(18(15)21-12-20-17)14-8-6-13(3)7-9-14/h6-10,12,16H,4-5,11H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKDGINOENDESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-diethoxyethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core:

    Introduction of the 4-Methylphenyl Group:

    Attachment of the 2,2-Diethoxyethyl Group:

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactors and automated processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the ethoxy groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core or the nitro groups if present, using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with amine or alkyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the ethoxy groups.

Scientific Research Applications

N-(2,2-diethoxyethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,2-diethoxyethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

    N-(2,2-diethoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the 4-methyl group on the phenyl ring.

    N-(2,2-diethoxyethyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a chlorine atom instead of a methyl group on the phenyl ring.

    N-(2,2-diethoxyethyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Features a methoxy group on the phenyl ring.

Uniqueness: N-(2,2-diethoxyethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to similar compounds.

Biological Activity

N-(2,2-diethoxyethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS Number: 890942-43-5) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C18H23N5O2
  • Molecular Weight : 341.41 g/mol
  • Structure : The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Antitumor Activity

Research indicates that pyrazolo derivatives, including this compound, exhibit significant antitumor properties. A study highlighted the effectiveness of pyrazole derivatives against various cancer cell lines by inhibiting key enzymes involved in tumor growth:

  • Mechanism of Action : The compound selectively inhibits enzymes such as BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in cancer proliferation pathways .

Anti-inflammatory and Antibacterial Activities

In addition to antitumor effects, this compound has shown promise in anti-inflammatory and antibacterial applications. Pyrazole derivatives are known to modulate inflammatory responses and exhibit antibacterial properties:

  • Inflammatory Response : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), contributing to its anti-inflammatory profile .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural Feature Activity
Pyrazolo coreAntitumor
Diethoxyethyl groupIncreased solubility and bioavailability
4-Methylphenyl groupEnhanced binding affinity to target enzymes

Case Studies

Several studies have explored the biological activity of similar pyrazole compounds:

  • Antitumor Study :
    • A study demonstrated that compounds with a similar structure inhibited the proliferation of cancer cells significantly more than standard treatments. In vivo studies in SCID mice showed promising results with tumor regression observed after treatment with pyrazole derivatives .
  • Anti-inflammatory Activity :
    • Another study investigated the anti-inflammatory effects of related pyrazole compounds. Results showed a marked reduction in inflammatory markers in vitro when treated with these compounds, suggesting potential therapeutic applications in inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,2-diethoxyethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-(2,2-diethoxyethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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